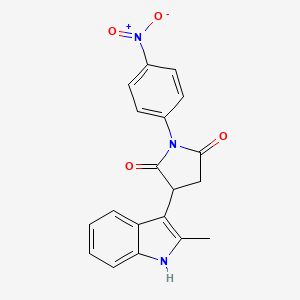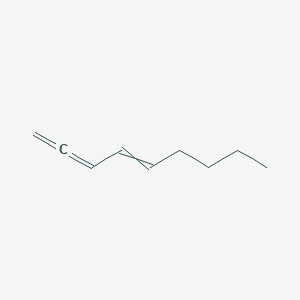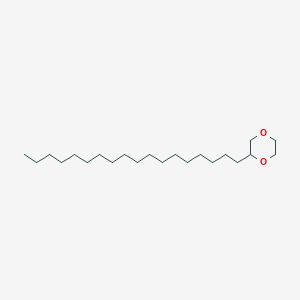
2-Octadecyl-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octadecyl-1,4-dioxane is a synthetic organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with an octadecyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octadecyl-1,4-dioxane typically involves the reaction of 1,4-dioxane with an octadecyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the 1,4-dioxane, followed by the addition of octadecyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions: 2-Octadecyl-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.
Substitution: The octadecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated dioxanes, while reduction can produce more saturated dioxane derivatives.
科学的研究の応用
2-Octadecyl-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and unique chemical properties.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle, leveraging its ability to encapsulate hydrophobic drugs.
Industry: It is utilized in the formulation of surfactants and emulsifiers in various industrial processes.
作用機序
The mechanism of action of 2-Octadecyl-1,4-dioxane involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
1,4-Dioxane: A simpler dioxane compound without the octadecyl substitution, used primarily as a solvent.
2-Octadecyl-1,3-dioxane: A structural isomer with the dioxane ring substituted at different positions.
Octadecylamine: A compound with a similar long alkyl chain but different functional groups.
Uniqueness: 2-Octadecyl-1,4-dioxane is unique due to its combination of a dioxane ring and a long octadecyl chain, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and drug delivery systems.
特性
CAS番号 |
60067-55-2 |
|---|---|
分子式 |
C22H44O2 |
分子量 |
340.6 g/mol |
IUPAC名 |
2-octadecyl-1,4-dioxane |
InChI |
InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23-19-20-24-22/h22H,2-21H2,1H3 |
InChIキー |
SZWGQJGDDHOUKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1COCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


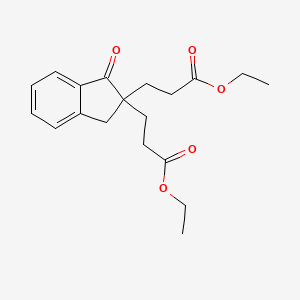

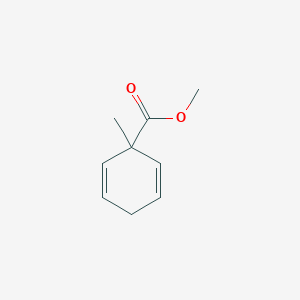
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
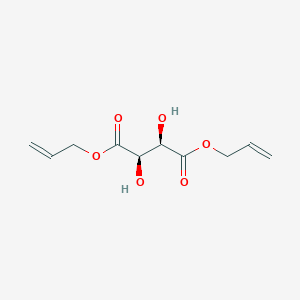
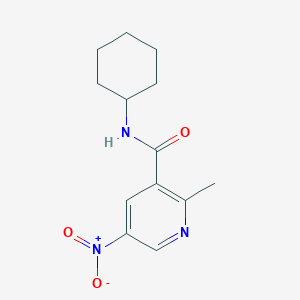


![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)


